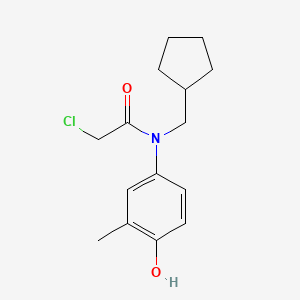![molecular formula C18H12ClF3N4O2 B2635451 2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866149-02-2](/img/structure/B2635451.png)
2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C18H12ClF3N4O2 and its molecular weight is 408.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Antimicrobial Properties : A study by Guna and Purohit (2012) highlighted the synthesis of 2-amino-4-{4'-[(4'ÂÂÂÂ-chlorophenyl) (phenyl) methyl amino]-phenyl}-6-aryl pyrimidine and its derivatives. These compounds exhibited moderate activity against Gram-positive, Gram-negative bacteria, and fungi at a concentration of 50 μg/ml.
Structural Analysis and Synthesis Techniques
- Crystal and Molecular Structure : Research by Craciun et al. (1998) delved into the crystal and molecular structure of a similar compound, 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone. The study used X-ray diffraction and ab initio calculations to analyze its structure.
Applications in Chemical Synthesis
Pyrimidine Derivatives Synthesis : A study by Fan and Cheng (1993) reported on the preparation of derivatives of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, including various substituted groups on the pyrimidine ring.
Transformations of Pyrimidines : Botta et al. (1985) explored the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into various derivatives, showcasing the versatility of pyrimidinone compounds in chemical reactions (Botta et al., 1985).
Biological and Pharmacological Studies
Potential Antiasthma Agents : Research by Medwid et al. (1990) found that certain pyrimidinone derivatives, specifically 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, were active as mediator release inhibitors, suggesting potential applications in treating asthma.
Inhibition of Dihydrofolic Reductase and Thymidylate Synthetase : A study by Baker and Jordaan (1965) synthesized derivatives of 2-amino-5-(4-phenylbutyl)-6-(trifluoromethyl)-4-pyrimidinol and evaluated their effects on dihydrofolic reductase and thymidylate synthetase.
Chemical Properties and Reactions
Reactions of Cyclic Oxalyl Compounds : A study focused on the reactions of cyclic oxalyl compounds with N-amino-pyrimidine derivatives, showcasing the diverse chemical reactivity of such compounds (Altural and Kollenz, 1990).
Synthesis and Docking Studies : Research on the synthesis and docking studies of related pyrimidine derivatives, such as N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, was conducted, contributing to the understanding of these compounds' molecular interactions (Bommeraa et al., 2019).
Eigenschaften
IUPAC Name |
2-amino-3-[(E)-[2-(4-chlorophenoxy)phenyl]methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4O2/c19-12-5-7-13(8-6-12)28-14-4-2-1-3-11(14)10-24-26-16(27)9-15(18(20,21)22)25-17(26)23/h1-10H,(H2,23,25)/b24-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPLYBHRHHHSHT-YSURURNPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=O)C=C(N=C2N)C(F)(F)F)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
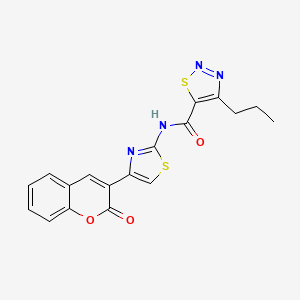
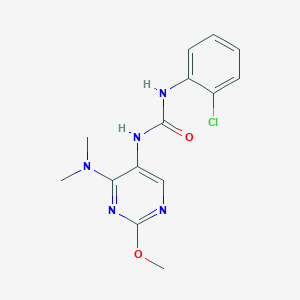

![4-(azepan-1-ylsulfonyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2635375.png)
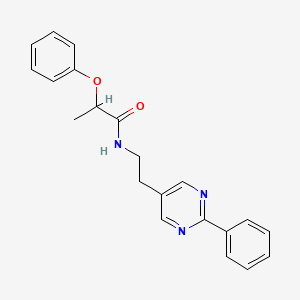
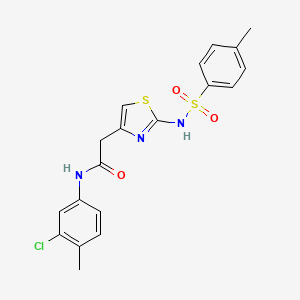
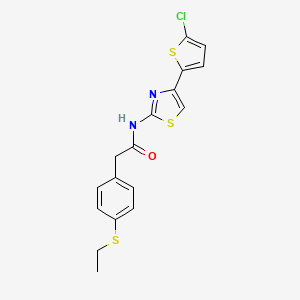
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2635380.png)
![3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride](/img/structure/B2635381.png)

![2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide](/img/structure/B2635383.png)
![N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2635384.png)

